N-Ethyl-L-histidine
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Overview
Description
N-Ethyl-L-histidine is a derivative of the amino acid histidine, where an ethyl group is attached to the nitrogen atom of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-L-histidine can be synthesized through the alkylation of L-histidine. One common method involves the reaction of L-histidine with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of the imidazole ring, allowing the ethyl group to attach to the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the ethyl group, depending on the reagents used.
Substitution: The ethyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Alkyl halides and strong bases are typically employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can produce a variety of N-substituted histidine derivatives.
Scientific Research Applications
N-Ethyl-L-histidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a model compound for studying the behavior of histidine residues in proteins and enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as an antioxidant and its effects on enzyme activity.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-Ethyl-L-histidine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function. Additionally, the ethyl group can modulate the compound’s hydrophobicity and binding affinity, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
L-Histidine: The parent compound, which lacks the ethyl group.
N-Methyl-L-histidine: A similar derivative with a methyl group instead of an ethyl group.
N-Acetyl-L-histidine: Another derivative where an acetyl group is attached to the nitrogen atom.
Uniqueness
N-Ethyl-L-histidine is unique due to the presence of the ethyl group, which can significantly alter its chemical and biological properties compared to other histidine derivatives. This modification can enhance its lipophilicity, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
58813-25-5 |
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Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
(2S)-2-(ethylamino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-2-10-7(8(12)13)3-6-4-9-5-11-6/h4-5,7,10H,2-3H2,1H3,(H,9,11)(H,12,13)/t7-/m0/s1 |
InChI Key |
GOJNPUFEMFOJBT-ZETCQYMHSA-N |
Isomeric SMILES |
CCN[C@@H](CC1=CN=CN1)C(=O)O |
Canonical SMILES |
CCNC(CC1=CN=CN1)C(=O)O |
Origin of Product |
United States |
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